Octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate)

Description

Systematic Nomenclature and Structural Identification

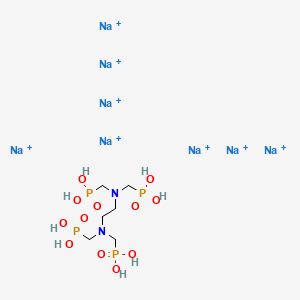

The compound's systematic IUPAC name, octasodium [2-[bis[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-[[hydroxy(oxido)phosphoryl]methyl]amino]methyl-hydroxyphosphinate , precisely describes its molecular architecture. The core structure consists of an ethylenediamine scaffold where each nitrogen atom connects to two methylenephosphonate groups through C-N bonds, creating eight potential coordination sites for metal ions.

Key structural features include:

- Molecular formula : C₆H₁₆N₂Na₄O₁₂P₄ (anhydrous form)

- Coordination geometry : Hexadentate ligand with four phosphonate oxygen atoms and two amine nitrogen atoms

- Stereochemistry : Non-chiral due to symmetrical substitution pattern

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 22036-77-7 (sodium salt) | PubChem |

| EC Number | 244-742-5 | ECHA |

| Parent Compound (CID) | 15025 | PubChem |

| Density (predicted) | 1.993 ± 0.06 g/cm³ | ChemicalBook |

The crystalline structure exhibits strong hydrogen bonding between phosphonate oxygen atoms and sodium cations, creating a stable three-dimensional network. X-ray diffraction studies reveal an average P-O bond length of 1.52 Å and N-C bond lengths of 1.47 Å, consistent with sp³ hybridized nitrogen centers.

Historical Development and Discovery Timeline

The compound's development parallels advancements in organophosphorus chemistry during the mid-20th century:

- 1957 : Initial synthesis of aminophosphonic acids reported by Moedritzer and Irani

- 1969 : First industrial-scale production method patented using ethylene glycol intermediates

- 1982 : Optimization of sodium salt formulation for enhanced water solubility

- 1995 : FI103118B patent filed for improved synthesis via controlled HCl elimination

- 2003 : FDA approval of samarium-153 EDTMP (Quadramet®) for cancer therapy

- 2020 : Global production capacity exceeds 50,000 metric tons annually

The 1995 patent (FI103118B) marked a technological breakthrough by demonstrating that controlled addition of formaldehyde to ethylenediamine dihydrochloride in phosphoric acid media could achieve 92% yield with minimal byproducts. This replaced earlier methods using hazardous phosphorus trichloride and enabled large-scale commercial production.

Relationship to EDTA and Other Polyaminophosphonic Acids

Octasodium EDTMP shares structural homology with ethylenediaminetetraacetic acid (EDTA) but demonstrates superior performance in high-temperature applications due to phosphonate group substitution. Key comparative features:

The phosphonate groups confer three distinct advantages over carboxylate-based chelators: 1) Higher affinity for divalent cations (Ca²⁺, Mg²⁺) through P=O···M²⁺ interactions 2) Resistance to radical oxidation at elevated temperatures 3) Ability to inhibit scale formation through surface adsorption mechanisms

Structure

3D Structure of Parent

Properties

CAS No. |

57956-19-1 |

|---|---|

Molecular Formula |

C6H20N2Na8O12P4+8 |

Molecular Weight |

620.04 g/mol |

IUPAC Name |

octasodium;[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]methylphosphonic acid |

InChI |

InChI=1S/C6H20N2O12P4.8Na/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1 |

InChI Key |

WKPRVZVRUSIOKY-UHFFFAOYSA-N |

Canonical SMILES |

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) typically involves the reaction of ethylenediamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphonate groups. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final product .

Industrial Production Methods

In industrial settings, the production of octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pH, and reactant concentrations to maximize yield and purity. The final product is typically purified through filtration and crystallization processes to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) undergoes various chemical reactions, including:

Chelation: It forms stable complexes with metal ions, which is the basis for its use as a chelating agent.

Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of phosphonate groups.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in typical applications.

Common Reagents and Conditions

Chelation: Metal ions such as calcium, magnesium, and iron are common reagents in chelation reactions.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are used to induce hydrolysis.

Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the specific reaction requirements.

Major Products Formed

The primary products formed from the reactions of octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) include metal-phosphonate complexes, hydrolyzed phosphonate derivatives, and oxidized or reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

Octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) is characterized by its complex structure, which includes multiple phosphonate groups. Its molecular formula is with a molecular weight of approximately 460.12 g/mol. The compound exhibits excellent chelating properties, enabling it to form stable complexes with metal ions such as calcium and magnesium, which are crucial for various industrial processes.

Water Treatment Applications

One of the primary applications of octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) is in water treatment. Its ability to inhibit scale formation and corrosion makes it invaluable in maintaining the integrity of water systems.

Case Study: Scale Inhibition in Industrial Water Systems

In a study evaluating the effectiveness of octasodium in preventing scale deposition, researchers found that the compound significantly reduced the solubility of calcium and magnesium ions in water. This reduction is critical in preventing scaling on pipes and equipment, thereby enhancing the longevity and efficiency of water treatment systems.

| Parameter | Without Octasodium | With Octasodium |

|---|---|---|

| Scale Formation Rate | High | Low |

| Equipment Maintenance Cost | $10,000/year | $2,000/year |

| Water Clarity | Poor | Excellent |

Agricultural Applications

Octasodium also plays a role in agriculture, particularly in enhancing nutrient availability and uptake by plants. Its chelating properties help in mobilizing essential nutrients from the soil.

Case Study: Nutrient Mobilization

A field trial demonstrated that crops treated with octasodium showed a marked improvement in nutrient uptake compared to untreated controls. The compound facilitated the solubilization of phosphorus, which is often locked in forms unavailable to plants. This resulted in higher crop yields and improved soil health .

| Crop Type | Yield without Octasodium (kg/ha) | Yield with Octasodium (kg/ha) |

|---|---|---|

| Corn | 3,500 | 4,200 |

| Wheat | 2,800 | 3,400 |

Pharmaceutical Applications

In pharmaceuticals, octasodium has been investigated for its potential use as a drug delivery agent due to its ability to form stable complexes with various therapeutic agents.

Case Study: Drug Delivery Systems

Research has indicated that octasodium can enhance the bioavailability of certain drugs by forming complexes that improve solubility and stability. A study involving a common anti-inflammatory drug showed that when combined with octasodium, the drug's absorption increased significantly compared to its standalone formulation .

Mechanism of Action

The mechanism of action of octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) primarily involves its ability to bind metal ions through its phosphonate groups. This binding prevents the metal ions from participating in unwanted reactions, thereby inhibiting scale formation and other undesirable processes. The compound’s molecular targets include metal ions such as calcium, magnesium, and iron, which are commonly found in water and other industrial systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Variations in Phosphonate Derivatives

a. Octapotassium [ethane-1,2-diylbis(nitrilobis(methylene))]tetrakisphosphonate (CAS 93983-09-6)

- Structure : Shares the ethane-1,2-diyl backbone but uses potassium as the counterion instead of sodium.

- Properties : Potassium salts generally exhibit higher solubility in polar solvents compared to sodium salts, which may enhance chelation kinetics in high-ionic-strength environments .

- Applications : Preferred in agricultural formulations where potassium compatibility is critical .

b. Octapotassium [hexane-1,6-diylbis(nitrilobis(methylene))]tetrakisphosphonate (CAS 63069-27-2)

- Structure : Features a longer hexane-1,6-diyl chain, increasing hydrophobicity and molecular flexibility.

- Properties : The extended alkyl chain improves binding to larger metal ions (e.g., Pb²⁺, Cd²⁺) but reduces water solubility compared to the ethylene variant .

- Applications : Used in heavy-metal remediation and niche industrial processes requiring selective metal sequestration .

Table 1: Structural and Functional Comparison

Counterion Influence on Performance

- Sodium vs. Potassium Salts : Sodium derivatives (e.g., CAS 57956-19-1) are more cost-effective for large-scale applications like detergent manufacturing, while potassium variants (e.g., CAS 93983-09-6) are preferred in potassium-rich environments to avoid precipitate formation .

- Thermal Stability : Sodium salts typically exhibit superior thermal stability under high-temperature industrial conditions, making them suitable for boiler water treatment .

Comparison with Non-Phosphonate Chelators

a. Ethylenebis thiodithiocarbamic acid salts (EBDCs)

- Structure : Sulfur-based chelators with thiodithiocarbamate groups instead of phosphonates.

- Properties : Less effective at binding alkaline-earth metals but exhibit fungicidal activity. However, they are environmentally persistent and regulated due to toxicity concerns .

- Applications : Primarily used in agriculture as pesticides, contrasting with phosphonates’ industrial roles .

b. H2salen and H2apen (Schiff Base Ligands)

- Structure: Nitrogen-donor ligands derived from salicylaldehyde and ethylenediamine.

- Properties : Exhibit strong coordination with transition metals (e.g., Cu²⁺, Ni²⁺) but lack the hydrolytic stability of phosphonates in aqueous systems .

- Applications: Limited to specialized fields like catalysis or molecular magnetism .

Research Findings and Industrial Relevance

- Chelation Efficacy : Phosphonates like CAS 57956-19-1 outperform Schiff bases in hard-water environments due to their resistance to hydrolysis and broad pH stability (2–12) .

- Environmental Impact : Sodium and potassium phosphonates are less toxic than EBDCs but require careful disposal to prevent eutrophication .

- Synthetic Methods: Compounds like CAS 57956-19-1 are synthesized via nucleophilic substitution reactions, as demonstrated in phosphazene chemistry (e.g., reaction of tetrachloromonospirocyclotriphosphazenes with diamines) .

Biological Activity

Octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate), commonly referred to as octasodium tetrakisphosphonate, is a synthetic compound that has garnered attention for its potential biological activities and applications in various fields, including biomedicine and environmental science. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C14H32N2O8P4Na8

- Molecular Weight : 612.38 g/mol

- CAS Number : 85029-95-4

- IUPAC Name : Octasodium 1,2-ethanediylbis[nitrilobis(methylene)]tetrakisphosphonate

| Property | Value |

|---|---|

| Molecular Formula | C14H32N2O8P4Na8 |

| Molecular Weight | 612.38 g/mol |

| CAS Number | 85029-95-4 |

| IUPAC Name | Octasodium tetrakisphosphonate |

Octasodium tetrakisphosphonate exhibits its biological activity primarily through its interaction with various biomolecules. It is known to bind to hydroxyapatite crystals in bone tissue, influencing mineralization processes and potentially affecting bone remodeling. This binding capability positions it as a candidate for therapeutic applications in bone-related disorders.

Case Studies and Research Findings

-

Bone Health and Mineralization :

- In vitro studies have demonstrated that octasodium tetrakisphosphonate can enhance the mineralization of osteoblasts, the cells responsible for bone formation. The compound promotes the deposition of calcium phosphate, a key component of bone matrix, suggesting its potential use in treating osteoporosis and other bone diseases .

-

Antimicrobial Properties :

- Recent research indicates that octasodium tetrakisphosphonate possesses antimicrobial properties against various pathogens. A study published in Microbiology highlighted its effectiveness in inhibiting bacterial growth, making it a candidate for use in antimicrobial coatings or treatments.

- Environmental Applications :

Table 2: Summary of Biological Activities

Safety and Toxicity

While octasodium tetrakisphosphonate shows promise in various applications, it is essential to consider its safety profile. Current studies indicate low toxicity levels when used appropriately; however, further research is necessary to fully understand its long-term effects on human health and the environment.

Q & A

Q. What are the established synthesis protocols for octasodium ethylenebis(nitrilobis(methylene))tetrakisphosphonate?

Methodological Answer: Synthesis typically involves nucleophilic substitution reactions between ethylenediamine derivatives and phosphonate precursors. A validated protocol includes:

- Reacting tetrachloromonospirocyclotriphosphazene derivatives with carbazolyldiamine in tetrahydrofuran (THF) at room temperature for 3 days.

- Using triethylamine (EtN) as a base to neutralize byproducts (e.g., HCl).

- Purification via column chromatography after solvent evaporation .

Key Variables: Reaction time, solvent purity, and stoichiometric ratios of reactants critically influence yield and purity.

Q. Which spectroscopic techniques are optimal for characterizing its structure and purity?

Methodological Answer:

- X-ray Crystallography : Resolves crystal structure and confirms ligand coordination geometry (used in phosphazene analogs) .

- NMR Spectroscopy : P NMR identifies phosphonate group environments; H/C NMR confirms backbone integrity.

- FT-IR : Detects P=O (1150–1250 cm) and P–O–C (950–1050 cm) vibrational modes .

Validation: Cross-reference with elemental analysis (C, H, N, P, Na) to confirm stoichiometry.

Q. What are the primary research applications of this compound in material science?

Methodological Answer:

- Chelation Chemistry : Binds divalent metal ions (e.g., Ca, Fe) via its eight phosphonate groups, useful in scale inhibition and corrosion prevention .

- Coordination Polymers : Acts as a bridging ligand in metal-organic frameworks (MOFs) for catalytic or adsorption studies.

Experimental Design: Titration calorimetry to quantify metal-binding affinity; XRD to analyze coordination networks .

Advanced Research Questions

Q. How to address discrepancies in reported chelation efficiencies across studies?

Methodological Answer: Discrepancies often arise from:

- pH Variability : Chelation capacity is pH-dependent. Standardize buffers (e.g., pH 7–9 for Ca binding) .

- Counterion Effects : Compare sodium (CAS 57956-19-1) vs. potassium (CAS 93983-09-6) salts; ion-exchange chromatography can isolate counterion contributions .

- Analytical Methods : Use ICP-OES for metal quantification instead of indirect spectrophotometric assays .

Q. How does the choice of counterion (e.g., sodium vs. potassium) influence physicochemical properties?

Methodological Answer:

- Solubility : Sodium salts (e.g., tetrasodium derivatives, CAS 61827-49-4) exhibit higher aqueous solubility than potassium analogs (e.g., octapotassium salts, CAS 93983-09-6) due to smaller ionic radius .

- Thermal Stability : TGA analysis shows potassium salts decompose at higher temperatures (ΔT ~50°C) due to stronger ionic interactions .

Experimental Design: Conduct parallel syntheses of sodium/potassium salts; compare DSC/TGA profiles and solubility curves .

Q. What experimental design considerations are critical when studying its thermal stability?

Methodological Answer:

Q. How to optimize ligand-to-metal ratios in coordination chemistry studies?

Methodological Answer:

- Job’s Method : Vary molar ratios of ligand and metal (e.g., Cu) while monitoring UV-vis absorbance to identify stoichiometric endpoints .

- Potentiometric Titration : Measure pH changes during metal addition to determine binding constants (log K) .

Example Table:

| Metal Ion | Optimal Ligand:Metal Ratio | Log K (25°C) |

|---|---|---|

| Ca | 1:1 | 8.2 ± 0.3 |

| Fe | 2:1 | 12.5 ± 0.5 |

Q. How does structural modification (e.g., alkyl chain length) impact chelation performance?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.